1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one
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Overview
Description
1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one is a compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are known for their wide range of biological activities and are commonly found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one typically involves multi-component reactions (MCRs), which are powerful tools in green chemistry. One common method involves the reaction of 3-acetyl-2H-chromen-2-one with phenylacetylene in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Green chemistry principles, such as the use of biodegradable catalysts and solvents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chromene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted chromene derivatives .
Scientific Research Applications
1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including as an anticoagulant and antiviral agent.
Mechanism of Action
The mechanism of action of 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways involved in apoptosis and cell proliferation makes it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-2H-chromen-2-one: A precursor in the synthesis of 1-(2H-chromen-3-yl)-3-phenyl-prop-2-yn-1-one.
4-hydroxycoumarin: Known for its anticoagulant properties.
2-(2H-chromen-3-yl)-5-aryl-1H-imidazoles: Exhibits antimicrobial activity.
Uniqueness
This compound stands out due to its unique combination of a chromene ring and a phenyl-prop-2-yn-1-one moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Properties
CAS No. |
86535-72-0 |
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Molecular Formula |
C18H12O2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-(2H-chromen-3-yl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C18H12O2/c19-17(11-10-14-6-2-1-3-7-14)16-12-15-8-4-5-9-18(15)20-13-16/h1-9,12H,13H2 |
InChI Key |
ZYFJCSFYKVNKSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
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